N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide
Overview
Description
N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide is a synthetic organic compound with the molecular formula C23H25F2N5O and a molecular weight of 425.4743 g/mol . It is a potent antagonist with a high affinity for melanin-concentrating hormone receptor 1 (MCH1R) and additional affinities for serotonin receptors 5-HT1A and 5-HT2B . This compound has been studied for its potential anxiolytic and antidepressant effects .
Preparation Methods
The synthesis of N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the reaction of 4-(dimethylamino)quinazoline with cis-4-aminocyclohexanol to form an intermediate, which is then reacted with 3,4-difluorobenzoyl chloride to yield ATC-0175 . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: It serves as a model compound for studying receptor-ligand interactions and the development of new receptor antagonists.
Biology: The compound is used in research to understand the role of melanin-concentrating hormone in physiological processes.
Mechanism of Action
N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide exerts its effects by binding to and antagonizing MCH1R, as well as serotonin receptors 5-HT1A and 5-HT2B . This antagonistic action inhibits the activity of these receptors, leading to reduced anxiety and depressive behaviors in animal models . The molecular targets and pathways involved include the inhibition of melanin-concentrating hormone-induced calcium influx and modulation of serotonin signaling pathways .
Comparison with Similar Compounds
N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide can be compared with other similar compounds, such as:
ATC-0065: Another MCH1R antagonist with similar anxiolytic and antidepressant effects.
SB-334867: A selective orexin receptor antagonist with anxiolytic properties.
Properties
CAS No. |
509118-03-0 |
---|---|
Molecular Formula |
C23H25F2N5O |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C23H25F2N5O/c1-30(2)21-17-5-3-4-6-20(17)28-23(29-21)27-16-10-8-15(9-11-16)26-22(31)14-7-12-18(24)19(25)13-14/h3-7,12-13,15-16H,8-11H2,1-2H3,(H,26,31)(H,27,28,29) |
InChI Key |
FAIMGWSOSCFGRU-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=NC2=CC=CC=C21)NC3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)F |
Canonical SMILES |
CN(C)C1=NC(=NC2=CC=CC=C21)NC3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ATC 0175 ATC-0175 ATC0175 N-(4-((4-(dimethylamino)quinazolin-2-yl)amino)cyclohexyl)-3,4-difluorobenzamide N-(4-((4-(dimethylamino)quinazolin-2-yl)amino)cyclohexyl)-3,4-difluorobenzamide hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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